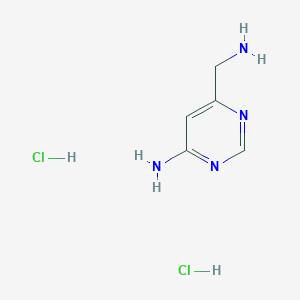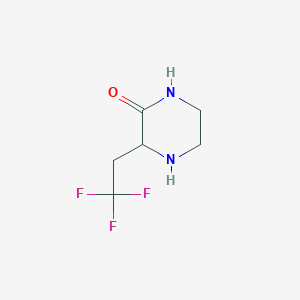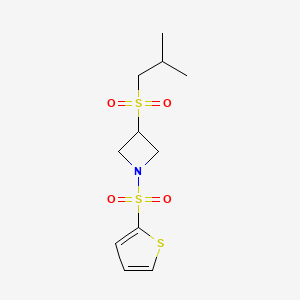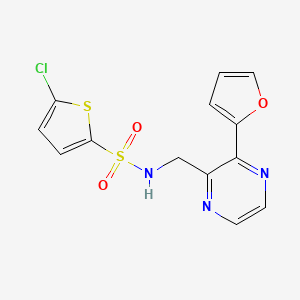
5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has shown great potential. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of similar compounds involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular formula of the compound is C13H10ClN3O3S2 and its molecular weight is 355.81. More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and Suzuki cross-coupling reactions . The exact reactions for this specific compound would depend on the starting materials and conditions used.Applications De Recherche Scientifique
Cancer Research
This compound has been used in the development of a new series of chalcones that may be useful in the treatment of lung cancer . The cytotoxic effect of these novel chalcones against the lung cancer cell line (A549) was detected using an MTT assay . The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .
Molecular Mechanistic Investigations
Molecular docking studies were performed on the most two effective chalcones 7b and 7c . Different molecular techniques were utilized to study the activity and the effect of two chalcones 7b and 7c on apoptosis of A549 cell line .
Suzuki–Miyaura Coupling
Although not directly mentioned in the search results, compounds similar to “5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide” could potentially be used in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Development of New Drugs
The compound could be used in the development of new drugs due to its potential biological activities. For example, chalcones exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents .
Synthesis of Novel Chalcones
The compound can be used in the synthesis of novel chalcones, which are subject of ongoing research since they exhibit a wide range of biological activities .
Study of Apoptosis in Cancer Cells
The compound can be used to study the apoptosis of cancer cells. In a study, different molecular techniques were utilized to study the activity and the effect of two chalcones on apoptosis of A549 cell line .
Orientations Futures
The future directions for this compound could involve further development and testing for its potential applications. For example, it could be evaluated for its anti-tubercular activity, as has been done for similar compounds . Additionally, its physical and chemical properties could be studied in more detail using computational modeling and experimental techniques.
Propriétés
IUPAC Name |
5-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S2/c14-11-3-4-12(21-11)22(18,19)17-8-9-13(16-6-5-15-9)10-2-1-7-20-10/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBBUHLCRMABOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


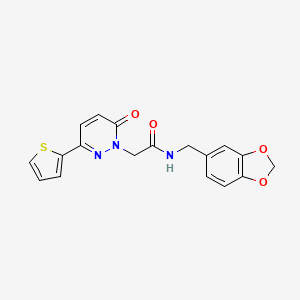
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)
![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)
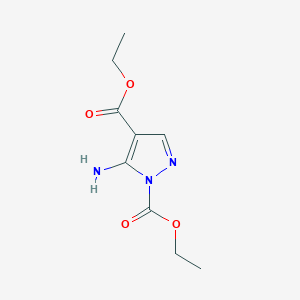
![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)
